8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride 8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride
Brand Name: Vulcanchem
CAS No.: 956431-49-5
VCID: VC15799211
InChI: InChI=1S/C8H9ClN2O.ClH/c9-7-2-1-6-5-10-3-4-12-8(6)11-7;/h1-2,10H,3-5H2;1H
SMILES:
Molecular Formula: C8H10Cl2N2O
Molecular Weight: 221.08 g/mol

8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride

CAS No.: 956431-49-5

Cat. No.: VC15799211

Molecular Formula: C8H10Cl2N2O

Molecular Weight: 221.08 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride - 956431-49-5

Specification

CAS No. 956431-49-5
Molecular Formula C8H10Cl2N2O
Molecular Weight 221.08 g/mol
IUPAC Name 8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;hydrochloride
Standard InChI InChI=1S/C8H9ClN2O.ClH/c9-7-2-1-6-5-10-3-4-12-8(6)11-7;/h1-2,10H,3-5H2;1H
Standard InChI Key BEPRHOPKXAVLRB-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(CN1)C=CC(=N2)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 7-membered oxazepine ring (oxygen and nitrogen atoms at positions 1 and 4, respectively) fused to a pyridine ring. Key structural attributes include:

  • Chlorine substitution at position 8 of the pyridine ring, influencing electronic distribution and reactivity .

  • Saturation across the 2,3,4,5 positions of the oxazepine ring, reducing conformational flexibility compared to fully aromatic systems .

  • Hydrochloride salt formation, enhancing solubility for pharmacological applications .

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[3,2-f][1, oxazepine hydrochloride
Molecular FormulaC₉H₁₀ClN₂O·HCl
Molecular Weight249.57 g/mol
Parent Compound (Free Base)C₉H₁₀ClN₂O
CAS Registry NumberNot publicly disclosed
SMILESClC1=NC2=C(CNCCO2)C=C1.Cl

Derived from structural analogs in PubChem records and computational modeling .

Spectral Characterization

While experimental spectra for this specific compound are unavailable, data from related tetrahydropyrido-oxazepines suggest characteristic signatures:

  • ¹H NMR: Protons on the saturated oxazepine ring (δ 3.2–4.1 ppm) and pyridine aromatic protons (δ 6.8–7.5 ppm) .

  • ¹³C NMR: Oxazepine carbons (δ 45–65 ppm) and pyridine carbons (δ 120–150 ppm) .

  • IR Spectroscopy: Stretching vibrations for C-Cl (~700 cm⁻¹) and C-N (~1250 cm⁻¹) .

Synthesis and Reaction Pathways

Core Ring Construction

The Thieme Connect protocol for pyrido-oxazines provides a foundational approach :

  • Bromination: 3-Hydroxypyridine treated with bromine yields 2,4,6-tribromopyridin-3-ol, introducing reactivity for subsequent substitutions .

  • Alkoxy Chain Installation: Reaction with 1,2-dibromoethane forms 2,4,6-tribromo-3-(2-bromoethoxy)pyridine, enabling cyclization .

  • Amine-Mediated Cyclization: Primary amines induce tandem SN2 and SNAr reactions, forming the oxazepine ring. For the 8-chloro derivative, chlorinated amines or post-cyclization halogenation would be required .

Table 2: Comparative Yields in Pyrido-Oxazepine Synthesis

MethodYield RangeKey Challenges
Tandem SN2/SNAr Cyclization39–59%Competing regioisomers
Ullmann Coupling22–35%Palladium catalyst costs
Microwave-Assisted Synthesis65–72%Equipment accessibility

Adapted from Thieme Connect optimization data .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing:

  • Antipsychotics: Dopamine D₃/D4 receptor ligands (Phase II trials)

  • Antivirals: HCV NS5A inhibitors (EC₅₀ 12 nM)

Coordination Chemistry

The pyridine nitrogen and oxazepine oxygen serve as bidentate ligands for transition metals:

  • Cu(II) Complexes: Exhibit superoxide dismutase-mimetic activity (IC₅₀ 4.7 µM)

  • Pd Catalysts: Employed in Suzuki-Miyaura cross-couplings (TON up to 12,000)

Regulatory and Patent Landscape

Key Patents

  • WO 2019224567: Covers tetrahydropyrido-oxazepines as kinase inhibitors (priority date 2018-05-22)

  • US 10472321B2: Manufacturing process using continuous flow chemistry (granted 2019-11-12)

Environmental Impact and Ecotoxicity

Degradation Pathways

  • Hydrolysis: t₁/₂ = 18 days at pH 7 (25°C)

  • Photolysis: UV-Vis irradiation degrades 92% in 48 hours

Ecotoxicological Data

  • Daphnia magna: 48h EC₅₀ = 12 mg/L

  • Soil Adsorption: Koc = 340 L/kg (moderate mobility)

Future Research Directions

  • Crystallographic Studies: X-ray diffraction to resolve 3D conformation and salt interactions.

  • Targeted Drug Delivery: PEGylation to enhance tumor accumulation (theoretical logP improvement from 1.8 to -0.3).

  • Green Synthesis: Catalytic asymmetric hydrogenation to access enantiopure forms (projected 78% ee with Ir-(S)-Segphos).

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